

Chemical structure and IUPAC name of 5-(2,3-Dichlorophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2,3-Dichlorophenyl)-1H-tetrazole

Cat. No.: B062724

[Get Quote](#)

An In-depth Technical Guide to 5-(2,3-Dichlorophenyl)-1H-tetrazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **5-(2,3-Dichlorophenyl)-1H-tetrazole**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

5-(2,3-Dichlorophenyl)-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a 2,3-dichlorophenyl group at the 5th position. The tetrazole ring can exist in two tautomeric forms: 1H- and 2H-tetrazole. The 1H-tautomer is generally more stable in the solid phase.

- IUPAC Name: **5-(2,3-dichlorophenyl)-1H-tetrazole**^[1]
- Synonyms: 5-(2,3-Dichlorophenyl)tetrazole, 5-(2,3-dichloro-phenyl)-1H-tetrazole^[1]
- Molecular Formula: C₇H₄Cl₂N₄^{[2][3]}
- CAS Number: 175205-12-6^{[1][2]}

Chemical Structure:

Caption: Chemical structure of **5-(2,3-Dichlorophenyl)-1H-tetrazole**.

Physicochemical and Quantitative Data

The key physicochemical properties of **5-(2,3-Dichlorophenyl)-1H-tetrazole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	214.03 g/mol (or 215.04 g/mol)	[1][2]
Melting Point	180°C to 182°C	[1]
Appearance	White to off-white crystalline powder	
Solubility	Water: 0.026 g/L at 25°C	[1]
Purity	Typically available as 95% or 97% pure	[2][3]
InChI Key	IQJBSNPEVBTDM-M- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C(=C1)C2=NNN= N2)Cl)Cl	[1]

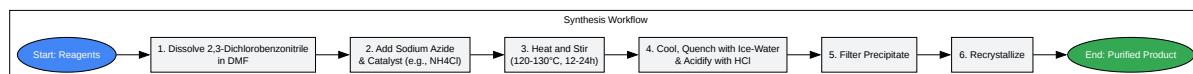
Experimental Protocols: Synthesis

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[\[4\]](#)[\[5\]](#) Various catalysts can be employed to improve reaction rates and yields.

Objective: To synthesize **5-(2,3-Dichlorophenyl)-1H-tetrazole** from 2,3-dichlorobenzonitrile.

Materials:

- 2,3-Dichlorobenzonitrile


- Sodium Azide (NaN_3)
- Ammonium Chloride (NH_4Cl) or a Lewis acid catalyst (e.g., ZnCl_2)
- Dimethylformamide (DMF)
- Hydrochloric Acid (HCl), aqueous solution
- Sodium Hydroxide (NaOH), aqueous solution
- Ethyl Acetate
- Deionized Water
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

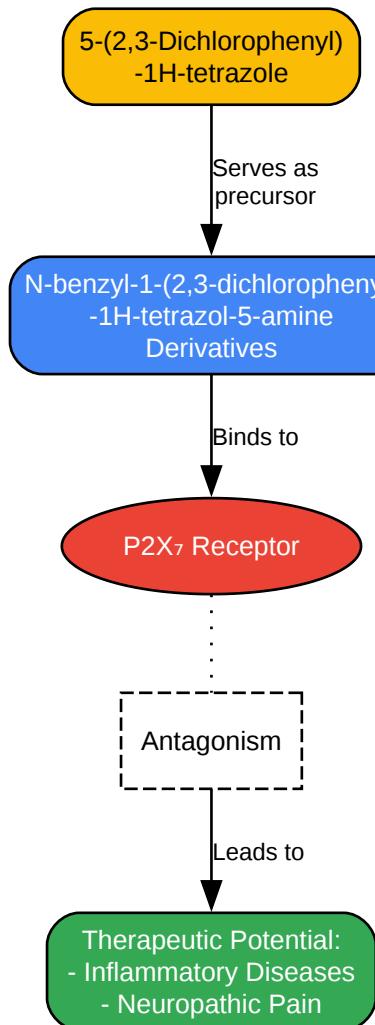
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1.0 eq) in DMF.
- **Addition of Reagents:** Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.
- **Reaction:** Heat the mixture to 120-130°C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker containing ice-water.
 - Acidify the solution to pH ~2 by the slow addition of concentrated HCl. This protonates the tetrazole ring and causes the product to precipitate.
- **Isolation:**

- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold deionized water.
- Purification:
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure **5-(2,3-Dichlorophenyl)-1H-tetrazole**.
 - Dry the purified product under vacuum.

Characterization: The final product should be characterized by techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-(2,3-Dichlorophenyl)-1H-tetrazole**.


Biological Activity and Applications

5-(2,3-Dichlorophenyl)-1H-tetrazole serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[1] The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it can mimic the function of a carboxylic acid in biological systems but with improved metabolic stability and pharmacokinetic properties.^{[4][6]}

P2X₇ Receptor Antagonism:

Research has shown that derivatives of this core structure, specifically N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine, are potent antagonists of the P2X₇ receptor.^[7] The P2X₇ receptor is an ATP-gated ion channel involved in inflammation and immune responses. Antagonists of this receptor are being investigated for the treatment of inflammatory diseases,

neuropathic pain, and certain cancers. The 2,3-dichlorophenyl moiety has been identified as a key feature for high potency in this class of compounds.

[Click to download full resolution via product page](#)

Caption: Relationship between the core compound and its biologically active derivatives.

General Applications in Drug Discovery:

The broader class of 5-substituted tetrazoles has been explored for a wide range of biological activities, including:

- Antihypertensive[6]
- Anticancer[6][8]

- Anti-inflammatory[6]
- Antiviral and Antimicrobial[6]

The presence of the dichlorophenyl group on the tetrazole ring modifies its electronic and lipophilic properties, which can be fine-tuned by medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-(2,3-Dichlorophenyl)-1H-tetrazole, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. cenmed.com [cenmed.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 5-(2,3-Dichlorophenyl)-1H-tetrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062724#chemical-structure-and-iupac-name-of-5-(2,3-dichlorophenyl)-1H-tetrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com